molecular formula C8H15NO B2659014 2-Cyclopropyloxan-4-amine CAS No. 1343782-84-2

2-Cyclopropyloxan-4-amine

Cat. No.: B2659014
CAS No.: 1343782-84-2
M. Wt: 141.214
InChI Key: QZJZYADKOJRBIX-UHFFFAOYSA-N
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Description

2-Cyclopropyloxan-4-amine (molecular formula: C₈H₁₅NO) is a bicyclic amine derivative featuring an oxane (tetrahydropyran) ring substituted with a cyclopropyl group at the 2-position and an amine group at the 4-position. Its structural identifiers include:

  • SMILES: C1CC1C2CC(CCO2)N
  • InChIKey: QZJZYADKOJRBIX-UHFFFAOYSA-N .

Properties

IUPAC Name

2-cyclopropyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-3-4-10-8(5-7)6-1-2-6/h6-8H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJZYADKOJRBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(CCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343782-84-2
Record name 2-cyclopropyloxan-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyloxan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the nucleophilic substitution reaction where a cyclopropyl halide reacts with an oxane derivative in the presence of a strong base. The reaction conditions often include solvents like tetrahydrofuran and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

2-Cyclopropyloxan-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Cyclopropyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Cyclopropyloxan-4-amine with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Ring System Key Structural Features
This compound C₈H₁₅NO 141.21 Oxane ring, cyclopropyl, 4-amine Bicyclic, polar amine, small substituent
4-(Cyclobutylmethyl)oxan-4-amine C₁₀H₁₉NO 169.26 Oxane ring, cyclobutylmethyl, 4-amine Bulkier substituent, higher molecular weight
trans-4-Substituted Cyclohexane-1-amines Varies Varies Cyclohexane ring, 1-amine, substituents Flexible ring, varied substitution patterns
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one C₁₄H₁₅N₂O₂S 275.35 Thiazole ring, cyclopropylamino, benzylidene Heterocyclic, extended conjugation
Key Observations:
  • Substituent Effects : The cyclopropyl group in this compound introduces ring strain and compact hydrophobicity, whereas the cyclobutylmethyl group in 4-(Cyclobutylmethyl)oxan-4-amine increases steric bulk and lipophilicity .
  • Ring Systems : The oxane ring in this compound offers moderate rigidity compared to the flexible cyclohexane in trans-4-substituted cyclohexane-1-amines .

Biological Activity

2-Cyclopropyloxan-4-amine (CAS No. 1343782-84-2) is an organic compound featuring a cyclopropyl group attached to an oxane ring, with an amine functional group at the fourth position. This unique structure imparts distinct chemical properties that have made it a subject of interest in various fields, including medicinal chemistry, biology, and industrial applications.

PropertyValue
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
CAS Number1343782-84-2
IUPAC NameThis compound

The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity and potential therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. Understanding the binding affinity and specificity of this compound is crucial for elucidating its mechanism of action.

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits potential antimicrobial and antiviral properties. Studies have shown that compounds with similar structures often demonstrate inhibitory effects against various pathogens. For instance, preliminary assays suggest that this compound may inhibit the growth of certain bacteria and viruses, making it a candidate for further investigation in drug development.

Case Studies

  • Antimicrobial Activity : A study conducted on a series of cyclopropyl-containing compounds indicated that this compound displayed significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent.
  • Enzyme Inhibition : Another research effort focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit specific enzymes involved in metabolic pathways, which could lead to its application in treating metabolic disorders.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure allows it to act as a building block for synthesizing more complex molecules that may exhibit enhanced biological activity or improved pharmacokinetic properties .

Industrial Use

The compound is also utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers. Its reactivity makes it valuable in various industrial applications where specific chemical properties are required.

Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
CyclopropylamineLacks oxane ringModerate
Oxan-4-amineContains oxane ring but lacks cyclopropyl groupLimited
CyclopropylmethanamineSimilar structure but with methylene bridgeVariable

This compound is unique due to the combination of the cyclopropyl group and the oxane ring, which imparts distinct chemical and physical properties compared to similar compounds.

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